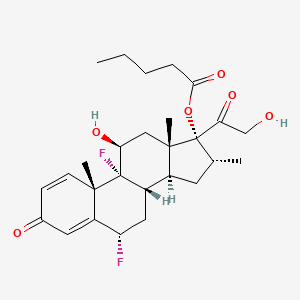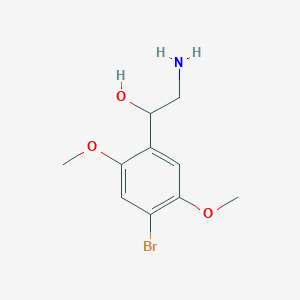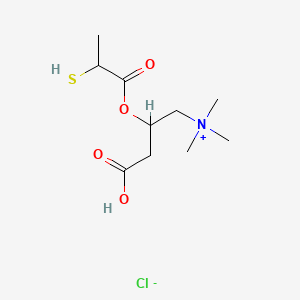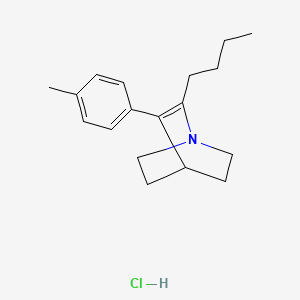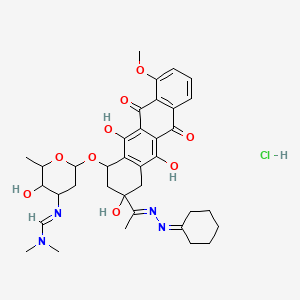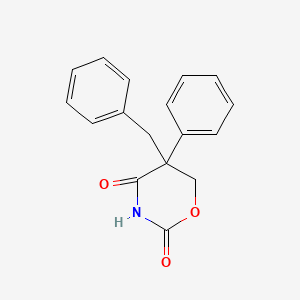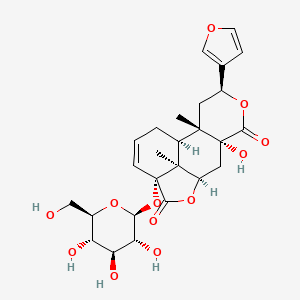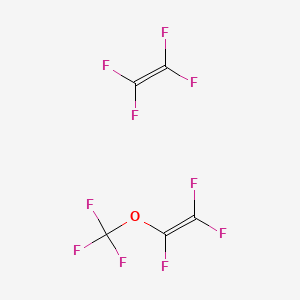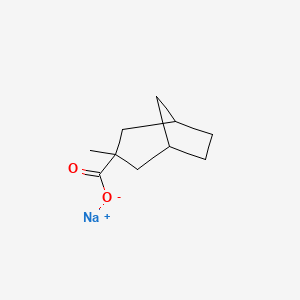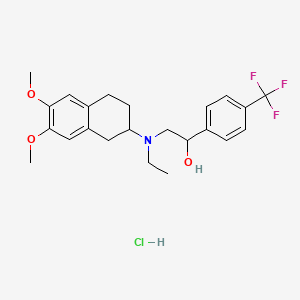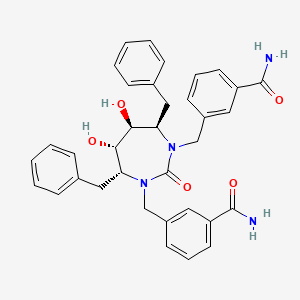
1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. The methyl group can be added via alkylation reactions, and the pyrrolidinylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)-: Unique due to its specific substituents and their arrangement.
Other Pyrrole Derivatives: Compounds with different substituents, such as 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxaldehyde.
Uniqueness
The uniqueness of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- lies in its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
146204-55-9 |
|---|---|
Molecular Formula |
C22H22ClFN2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H22ClFN2/c1-16-18(15-25-12-2-3-13-25)14-22(17-4-6-19(23)7-5-17)26(16)21-10-8-20(24)9-11-21/h4-11,14H,2-3,12-13,15H2,1H3 |
InChI Key |
ZXLCHEUDARWURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


